Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Crystallography Solid‑state chemistry Rational co‑crystal design

1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate (CAS 360787‑19‑5) is a crystalline benzotriazole N‑oxide zwitterion with molecular formula C₁₃H₁₁N₃O and molecular weight 225.25 g mol⁻¹ [REFS‑1]. It belongs to the benzotriazolium‑3‑olate subclass, in which the N3‑oxide moiety imparts distinctive electronic and hydrogen‑bonding characteristics compared with simple benzotriazoles [REFS‑2].

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 360787-19-5
Cat. No. B2895153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate
CAS360787-19-5
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3[N+](=N2)[O-]
InChIInChI=1S/C13H11N3O/c17-16-13-9-5-4-8-12(13)15(14-16)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyOYSSLHDIYFWEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate (CAS 360787-19-5): Core Properties & Sourcing Baseline for N‑Oxide Heterocycle Procurement


1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate (CAS 360787‑19‑5) is a crystalline benzotriazole N‑oxide zwitterion with molecular formula C₁₃H₁₁N₃O and molecular weight 225.25 g mol⁻¹ [REFS‑1]. It belongs to the benzotriazolium‑3‑olate subclass, in which the N3‑oxide moiety imparts distinctive electronic and hydrogen‑bonding characteristics compared with simple benzotriazoles [REFS‑2]. The compound is commercially available at ≥97 % purity from multiple vendors, with prices ranging from approximately $60 to $595 for 5–10 mg quantities, positioning it as a specialty research reagent [REFS‑3].

Why Generic Substitution of 1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate (360787‑19‑5) Fails: N1‑Substituent Drives Lipophilicity, Crystal Packing, and Reactivity Divergence


Benzotriazole N‑oxides are not a uniform commodity. Replacing the N1‑benzyl group with methyl, nonyl, or dimethylcarbamoyl alters the computed logP by 1–3 units [REFS‑1], shifts the solid‑state hydrogen‑bonding architecture from chains to three‑dimensional networks [REFS‑2], and can change the compound’s role from a coupling additive to a Lewis acid catalyst precursor [REFS‑3]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in lipophilicity, crystal packing, and commercial availability—making unqualified substitution a risk to experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate (360787‑19‑5) vs. Closest Analogs


Crystal‑Packing Differentiation: 1‑Benzyl‑ vs. 1‑Hydroxy‑Benzotriazole N‑Oxide Co‑Crystal Planarity and Hydrogen‑Bond Topology

In the 1:1 co‑crystal of 1‑benzyl‑1H‑benzotriazole 3‑oxide (the target compound) with 1‑hydroxy‑1H‑benzotriazole (HOBt, the parent N‑oxide), the target molecule exhibits a nearly planar benzotriazole ring (r.m.s. deviation = 0.011 Å) and an inter‑ring dihedral angle of 81.87(15)° between the benzotriazole and the pendant phenyl ring [REFS‑1]. By contrast, the HOBt molecule in the same lattice shows a distinct hydrogen‑bond donor pattern owing to its free N–OH group. This directly demonstrates that the N1‑benzyl substitution disrupts the hydrogen‑bond network relative to HOBt, altering solid‑state stability and solubility.

Crystallography Solid‑state chemistry Rational co‑crystal design

Lipophilicity Shift: Computed logP of 1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate vs. 1‑Hydroxybenzotriazole (HOBt) and 1‑Methyl Analog

Computed XLogP3‑AA values reveal a substantial lipophilicity gap between the target compound and its closest commercial N‑oxide analogs [REFS‑1]. The benzyl group raises logP by approximately 2.2 units relative to HOBt, placing the compound in a more membrane‑permeable range while retaining the hydrogen‑bond acceptor count of 2. This difference is critical when the N‑oxide is used as a bioisostere or a coupling additive where partitioning behavior influences reaction rates in biphasic media.

Physicochemical profiling Lipophilicity Medicinal chemistry design

Procurement Cost per Milligram: 1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate vs. 1‑Nonyl Analog (CAS 360787‑17‑3) from Common Vendors

Vendor pricing data aggregated in 2025–2026 shows that 10 mg of the target compound (97 % purity) is offered at approximately $595, while the 1‑nonyl analog (CAS 360787‑17‑3) at comparable purity is priced around $120–$180 for 25 mg [REFS‑1][REFS‑2]. On a per‑milligram basis, the benzyl compound commands a premium, reflecting its more demanding synthesis and lower commercial volume. This differential informs budget allocation when equivalent downstream utility is claimed.

Procurement economics Specialty reagent sourcing Cost‑efficiency benchmarking

Hydrogen‑Bond Acceptor Versatility: 1‑Benzyl‑ vs. 1‑(Dimethylcarbamoyl)‑Benzotriazolium‑3‑olate for Metal‑Coordination and Catalysis

Benzotriazolium‑3‑olate salts have been demonstrated as bench‑stable Lewis acid catalysts for allylic and Nazarov cyclizations, achieving low catalytic loadings (1–5 mol %) [REFS‑1]. While the published study focuses on N‑alkyl/aryl variants, the target benzyl derivative retains the critical N3‑oxide Lewis basic site (hydrogen‑bond acceptor count = 2) [REFS‑2] without the hydrolytic lability of the dimethylcarbamoyl analog, which degrades to dimethylcarbamoyl‑OBt in DMF solution [REFS‑3]. This stability distinction is a class‑level inference: the benzyl C–N bond is hydrolytically inert under standard catalytic conditions, whereas the urea‑type linkage in the dimethylcarbamoyl variant undergoes solvolysis.

Lewis acid catalysis Coordination chemistry Benzotriazolium salts

Purity Benchmarking: 1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate vs. Common Benzotriazole Derivatives in Vendor Catalogs

The target compound is routinely supplied at ≥97 % purity (HPLC), with multiple vendors providing independent Certificates of Analysis [REFS‑1]. This contrasts with 1‑benzyl‑1H‑benzotriazole (CAS 4706‑43‑8, the deoxygenated analog), which is typically offered at 95 % purity and lacks the chromophoric N‑oxide handle for facile HPLC detection [REFS‑2]. The higher and more consistently reported purity of the N‑oxide facilitates its use as a reference standard in impurity profiling workflows.

Quality control Purity assay Analytical reference standards

Optimal Application Scenarios for 1‑Benzyl‑1H‑1,2,3‑benzotriazol‑3‑ium‑3‑olate (360787‑19‑5) Based on Quantitative Evidence


Co‑Crystal Engineering with HOBt for Tunable Solubility

The direct structural evidence showing that the target compound forms a 1:1 co‑crystal with HOBt with a well‑defined hydrogen‑bond network [REFS‑1] makes it a rational choice for designing pharmaceutical co‑crystals where modified dissolution rates are desired. The benzyl group’s lipophilicity (Δ logP ≈ +2.2 vs. HOBt) further allows fine‑tuning of partition‑dependent release profiles.

Biphasic Catalysis Requiring Elevated Lipophilicity

The XLogP of 2.9 positions the compound favorably for phase‑transfer or biphasic catalytic cycles where the N‑oxide acts as a Lewis base or ligand [REFS‑2][REFS‑3]. Compared with HOBt (logP ≈ 0.7), the benzyl derivative partitions preferentially into organic phases, minimizing catalyst leaching and enabling recovery by simple phase separation.

Stable Lewis Acid Catalyst Precursor in Polar Aprotic Solvents

Unlike the dimethylcarbamoyl analog, which degrades in DMF to form dimethylcarbamoyl‑OBt [REFS‑4], the benzyl‑substituted benzotriazolium‑3‑olate remains intact under standard reaction conditions. This hydrolytic stability supports its use as a precursor for benzotriazolium Lewis acid catalysts in DMF‑ or DMSO‑based allylic and Nazarov cyclizations [REFS‑3], where consistent catalytic activity over extended reaction times is critical.

Analytical Reference Standard for HPLC Impurity Profiling

The consistent ≥97 % purity across vendors and the strong UV chromophore of the N‑oxide moiety [REFS‑5] make the compound a suitable external standard for quantifying benzotriazole‑related impurities in pharmaceutical intermediates. Its purity advantage over the deoxygenated 1‑benzyl‑1H‑benzotriazole (typically 95 %) reduces calibration uncertainty.

Quote Request

Request a Quote for 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.